molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1

[3-(Aminomethyl)pyrrolidin-3-yl]methanol

Cat. No. B071836
M. Wt: 130.19 g/mol
InChI Key: SOCIAWKDLHUOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)pyrrolidin-3-yl]methanol, also known as PMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMM belongs to the class of compounds known as amino alcohols and has been shown to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol is not fully understood. However, it is thought to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine in the brain, which is a key mediator of the reinforcing effects of drugs of abuse.

Biochemical And Physiological Effects

[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the release of glutamate, which is a neurotransmitter that is associated with excitotoxicity and neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the advantages of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it has been shown to be a relatively safe compound with low toxicity. Additionally, it has been shown to have good bioavailability and can be administered orally. One of the limitations of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it can be difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on [3-(Aminomethyl)pyrrolidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for [3-(Aminomethyl)pyrrolidin-3-yl]methanol. Another area of research is the identification of other potential therapeutic applications for [3-(Aminomethyl)pyrrolidin-3-yl]methanol, such as in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and how it can be optimized for therapeutic use.
Conclusion
In conclusion, [3-(Aminomethyl)pyrrolidin-3-yl]methanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit interesting biochemical and physiological effects and has been studied for its potential use in the treatment of addiction, depression, and anxiety. While there are still many questions to be answered regarding the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and its potential therapeutic applications, it is clear that this compound has significant potential for future research.

Scientific Research Applications

[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. This effect is thought to be mediated by the modulation of dopamine release in the brain.
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation.

properties

CAS RN

162687-14-1

Product Name

[3-(Aminomethyl)pyrrolidin-3-yl]methanol

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[3-(aminomethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2

InChI Key

SOCIAWKDLHUOID-UHFFFAOYSA-N

SMILES

C1CNCC1(CN)CO

Canonical SMILES

C1CNCC1(CN)CO

synonyms

3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-3-(benzylaminomethyl)-3-hydroxymethylpyrrolidine (2.0 g) was dissolved in ethanol (20 ml), and 10% palladium-carbon (1 g) was added. The mixture was hydrogenated under atmospheric pressure. After the completion of the reaction, the catalyst was removed, and the manure was concentrated to give the object compound as an oil.
Name
1-Benzyl-3-(benzylaminomethyl)-3-hydroxymethylpyrrolidine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

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